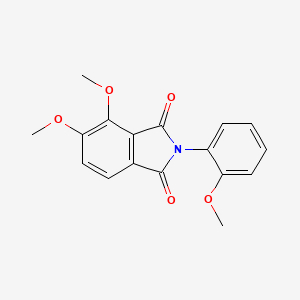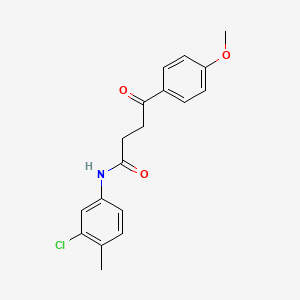
N-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide, also known as CMPO, is a chelating agent that is widely used in the field of nuclear chemistry. It is a versatile compound that has a number of applications in scientific research, particularly in the study of nuclear fuel reprocessing and waste management. In
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide has a number of scientific research applications, particularly in the field of nuclear chemistry. It is commonly used as a chelating agent in the separation of actinides and lanthanides from nuclear waste. This compound is also used in the production of nuclear fuel, where it is used to extract uranium and plutonium from spent nuclear fuel. In addition, this compound has been used in the study of heavy metal toxicity and in the development of new drugs for the treatment of cancer.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide is based on its ability to form stable complexes with metal ions. It has a high affinity for actinides and lanthanides, and can selectively extract these metals from a mixture of other metals. This compound forms a complex with the metal ion, which is then extracted into an organic phase. This allows for the separation and purification of the metal ion from other metals.
Biochemical and Physiological Effects:
This compound has been shown to have low toxicity and is not known to have any significant physiological effects. However, it is important to note that this compound is primarily used for scientific research purposes and is not intended for human consumption.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide in lab experiments is its high selectivity for actinides and lanthanides. This allows for the separation and purification of these metals from other metals, which is important for a number of scientific research applications. However, one of the limitations of using this compound is its high cost. This compound is a relatively expensive compound, which can make it difficult for researchers with limited budgets to use in their experiments.
Future Directions
There are a number of future directions for research on N-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide. One area of research is focused on improving the efficiency of the extraction process for actinides and lanthanides. This could involve the development of new chelating agents or the modification of existing ones. Another area of research is focused on the development of new applications for this compound, particularly in the field of medicine. This compound has been shown to have potential as a drug for the treatment of cancer, and further research in this area could lead to the development of new cancer treatments. Finally, there is a need for further research on the environmental impact of this compound. While this compound is not known to be toxic, there is a need to understand its long-term effects on the environment and to develop methods for the safe disposal of this compound-containing waste.
Synthesis Methods
The synthesis of N-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide involves the reaction of 3-chloro-4-methylphenyl isocyanate with 4-methoxyphenylacetic acid. The resulting product is then reacted with acetylacetone to produce this compound. This synthesis method has been well-established and is widely used in the production of this compound for scientific research purposes.
properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-(4-methoxyphenyl)-4-oxobutanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO3/c1-12-3-6-14(11-16(12)19)20-18(22)10-9-17(21)13-4-7-15(23-2)8-5-13/h3-8,11H,9-10H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOIINRJNLUYCDA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CCC(=O)C2=CC=C(C=C2)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


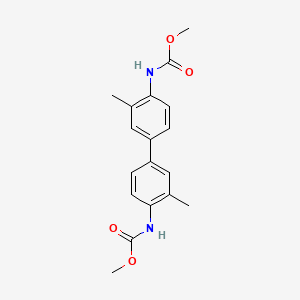
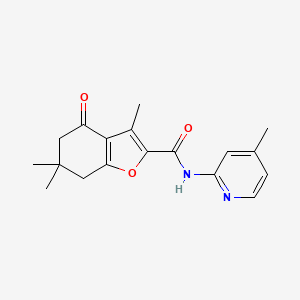
![5-amino-1-[2-(methylthio)-6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl]-1H-pyrazole-4-carbonitrile](/img/structure/B5860186.png)

![N'-hydroxy-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)ethanimidamide](/img/structure/B5860194.png)
![3-[(2,3-dihydro-1H-inden-5-yloxy)methyl]-N-[1-(4-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]benzamide](/img/structure/B5860203.png)
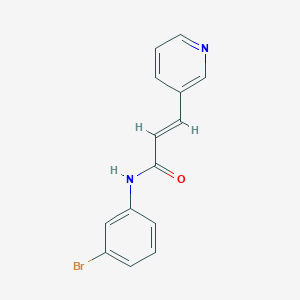
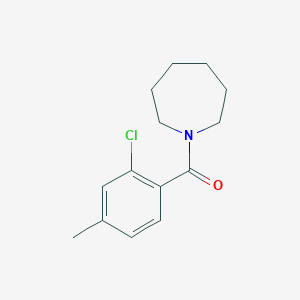
![2-[(3-fluorobenzoyl)amino]-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B5860216.png)
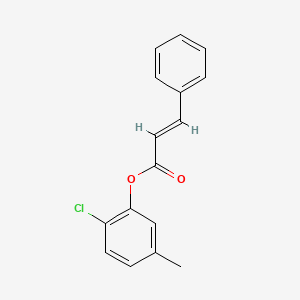
![3-methyl-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5860218.png)

